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Compound of Interest

Compound Name: Uvarigranol C

Cat. No.: B168965 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Uvarigranol C is a polyoxygenated cyclohexene derivative isolated from the stems of Uvaria

boniana. As a member of a class of compounds with potential biological activities,

understanding its chemical structure and fragmentation behavior under mass spectrometry is

crucial for its identification, characterization, and further development. These application notes

provide a detailed, predicted fragmentation pattern of Uvarigranol C and a comprehensive

protocol for its analysis using mass spectrometry. The fragmentation data presented herein is

based on established principles of mass spectrometry for analogous structures, as direct

experimental data for Uvarigranol C is not extensively published.

Predicted Mass Spectrometry Fragmentation
Pattern of Uvarigranol C
The fragmentation of Uvarigranol C is expected to be influenced by its core polyoxygenated

cyclohexene structure, as well as its acetate and benzoate functional groups. The likely sites of

initial ionization and subsequent fragmentation are the ester groups and the hydroxyl groups.

Cleavage of these groups and fragmentation of the cyclohexene ring will lead to a series of

characteristic product ions.
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Data Presentation: Predicted Fragment Ions
Predicted m/z

Proposed Fragment

Identity
Neutral Loss Notes

426.42 [M]⁺ -

Molecular Ion (if

observed, likely in soft

ionization like ESI)

427.42 [M+H]⁺ -
Protonated Molecular

Ion (common in ESI)

449.40 [M+Na]⁺ -

Sodiated Molecular

Ion (common adduct

in ESI)

366.39 [M-CH₃COOH]⁺ 60.02

Loss of acetic acid

from the acetate

group.

304.31 [M-C₇H₅O₂]⁺ 122.09
Loss of the benzoyl

group.

244.29
[M-C₇H₅O₂ -

CH₃COOH]⁺
182.11

Sequential loss of the

benzoyl and acetate

groups.

105.03 [C₇H₅O]⁺ -

Benzoyl cation, a very

common and stable

fragment from

benzoate esters.

43.02 [CH₃CO]⁺ -

Acetyl cation, a

characteristic

fragment from acetate

esters.

Experimental Protocols
This section outlines a detailed methodology for the mass spectrometry analysis of

Uvarigranol C.
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Sample Preparation
Standard Solution Preparation:

Accurately weigh 1 mg of purified Uvarigranol C.

Dissolve the compound in 1 mL of a suitable solvent such as methanol, acetonitrile, or a

mixture of both, to create a 1 mg/mL stock solution.

Further dilute the stock solution to a working concentration of 1-10 µg/mL for direct

infusion analysis or LC-MS analysis.

Derivatization (Optional, for GC-MS):

For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), derivatization of the

hydroxyl groups is recommended to increase volatility.

To 100 µg of dried Uvarigranol C, add 100 µL of a derivatizing agent such as N,O-

Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

Incubate the mixture at 60-70°C for 30 minutes.

The resulting solution containing the trimethylsilyl (TMS) derivatives can be directly

injected into the GC-MS.

Instrumentation and Analytical Conditions
A. Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI)

Liquid Chromatograph: A high-performance liquid chromatograph (HPLC) or ultra-high-

performance liquid chromatograph (UHPLC) system.

Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is

suitable for separation.

Mobile Phase:

A: Water with 0.1% formic acid
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B: Acetonitrile with 0.1% formic acid

Gradient Elution: A linear gradient from 5% to 95% B over 15-20 minutes, followed by a re-

equilibration step.

Flow Rate: 0.2-0.4 mL/min.

Injection Volume: 1-5 µL.

Mass Spectrometer: A quadrupole time-of-flight (Q-TOF) or Orbitrap mass spectrometer is

recommended for high-resolution mass analysis.

Ionization Mode: ESI in positive ion mode is expected to be most effective.

Capillary Voltage: 3.5 - 4.5 kV.

Source Temperature: 120 - 150 °C.

Desolvation Gas (N₂) Flow: 600 - 800 L/hr.

Desolvation Temperature: 350 - 450 °C.

Collision Energy (for MS/MS): A ramp of collision energies (e.g., 10-40 eV) should be applied

to obtain comprehensive fragmentation data.

B. Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) - for

derivatized sample

Gas Chromatograph: A standard GC system.

Column: A non-polar capillary column such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25

µm film thickness).

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

Inlet Temperature: 250 - 280 °C.

Oven Temperature Program:
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Initial temperature: 100 °C, hold for 1 minute.

Ramp: 10 °C/min to 300 °C.

Hold: 5-10 minutes at 300 °C.

Mass Spectrometer: A quadrupole or ion trap mass spectrometer.

Ionization Mode: Electron Ionization (EI).

Ionization Energy: 70 eV.

Source Temperature: 230 °C.

Mass Range: m/z 40-600.

Data Analysis
Full Scan Analysis: Acquire full scan mass spectra to determine the molecular weight of the

parent compound and any adducts.

MS/MS (Tandem Mass Spectrometry): Select the protonated molecular ion ([M+H]⁺) or the

molecular ion ([M]⁺) as the precursor ion for collision-induced dissociation (CID) or higher-

energy collisional dissociation (HCD).

Fragment Ion Analysis: Analyze the resulting MS/MS spectrum to identify the characteristic

fragment ions. Propose fragmentation pathways based on the observed neutral losses and

the known chemical structure of Uvarigranol C.

Database Searching (Optional): Compare the obtained mass spectrum and fragmentation

pattern with spectral libraries (e.g., NIST, Wiley) if available, though a direct match for

Uvarigranol C is unlikely unless previously analyzed and added.

Mandatory Visualization
The following diagram illustrates the predicted fragmentation pathway of Uvarigranol C under

mass spectrometry.
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Uvarigranol C
[M+H]⁺

m/z 427.42

[M+H - CH₃COOH]⁺
m/z 367.39

- CH₃COOH

[M+H - C₇H₆O₂]⁺
m/z 305.31- C₇H₆O₂

Benzoyl cation
[C₇H₅O]⁺

m/z 105.03

 

Acetyl cation
[CH₃CO]⁺
m/z 43.02

 

[M+H - CH₃COOH - C₇H₆O₂]⁺
m/z 245.29

- C₇H₆O₂

- CH₃COOH

Click to download full resolution via product page

To cite this document: BenchChem. [Application Notes and Protocols: Mass Spectrometry
Fragmentation Analysis of Uvarigranol C]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b168965#mass-spectrometry-fragmentation-pattern-
of-uvarigranol-c]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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